Fluoresceinyl Gabazine, Bromide
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Overview
Description
Fluoresceinyl Gabazine, Bromide is a fluorescent compound known for its role as a gamma-aminobutyric acid (GABA) receptor antagonist. This compound is particularly valuable in scientific research due to its ability to bind to GABA receptors, making it useful in various biochemical and pharmacological studies .
Mechanism of Action
Target of Action
Fluoresceinyl Gabazine, Bromide is primarily a fluorescent GABA receptor antagonist . The primary targets of this compound are the GABA receptors , which are the major inhibitory neurotransmitters in the brain .
Mode of Action
This compound interacts with its targets, the GABA receptors, by blocking their function . This blocking action prevents the inhibitory effects of GABA, leading to increased neuronal activity .
Biochemical Pathways
The compound affects the GABAergic pathways in the brain. By blocking the GABA receptors, this compound disrupts the normal inhibitory function of these pathways, leading to increased neuronal activity . The downstream effects of this disruption can vary, but they generally involve changes in neuronal signaling and potentially, the onset of seizures .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neuronal activity. By blocking the inhibitory effects of GABA receptors, this compound can increase neuronal firing, potentially leading to seizures or other neurological effects .
Biochemical Analysis
Biochemical Properties
Fluoresceinyl Gabazine, Bromide interacts with GABA receptors, specifically the GABA-A receptors . The γ-aminobutyric acid type A receptor (GABA-A receptor) is a membrane protein activated by the neurotransmitter GABA . The interaction between this compound and GABA-A receptors is of an inhibitory nature .
Cellular Effects
This compound, as a GABA receptor antagonist, reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thus inhibiting neuronal hyperpolarization . This impacts various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding to the GABA recognition site of the receptor-channel complex and acting as an allosteric inhibitor of channel opening . This results in reduced GABA-mediated synaptic inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoresceinyl Gabazine, Bromide involves multiple steps, starting with the preparation of the fluoresceinyl moiety and the gabazine derivative. The fluoresceinyl moiety is typically synthesized through the reaction of fluorescein with appropriate reagents to introduce the desired functional groups. The gabazine derivative is then coupled with the fluoresceinyl moiety under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Fluoresceinyl Gabazine, Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Fluoresceinyl Gabazine, Bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in imaging studies to visualize GABA receptors in cells and tissues.
Medicine: Investigated for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Comparison with Similar Compounds
Gabazine: A non-fluorescent GABA receptor antagonist.
Fluorescein: A widely used fluorescent dye without GABA receptor antagonistic properties.
Bicuculline: Another GABA receptor antagonist with different chemical structure and properties.
Uniqueness: Fluoresceinyl Gabazine, Bromide is unique due to its dual functionality as both a fluorescent probe and a GABA receptor antagonist. This combination allows for simultaneous visualization and inhibition of GABA receptors, providing a powerful tool for research in neuroscience and pharmacology .
Properties
IUPAC Name |
4-[6-amino-3-[(2-oxospiro[1-benzofuran-3,9'-xanthene]-6-yl)carbamothioylamino]-5-phenylpyridazin-1-ium-1-yl]butanoic acid;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N5O5S.BrH/c36-32-23(21-9-2-1-3-10-21)20-30(39-40(32)18-8-15-31(41)42)38-34(46)37-22-16-17-26-29(19-22)45-33(43)35(26)24-11-4-6-13-27(24)44-28-14-7-5-12-25(28)35;/h1-7,9-14,16-17,19-20,36H,8,15,18H2,(H3,37,38,39,41,42,46);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELVZAWJROADY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=N[N+](=C2N)CCCC(=O)O)NC(=S)NC3=CC4=C(C=C3)C5(C6=CC=CC=C6OC7=CC=CC=C75)C(=O)O4.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28BrN5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747796 |
Source
|
Record name | 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024389-03-4 |
Source
|
Record name | 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.